molecular formula C22H18BrN5OS B12035919 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 477329-12-7

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12035919
CAS No.: 477329-12-7
M. Wt: 480.4 g/mol
InChI Key: FZHONLORSPZYJB-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid hydrazides. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with a brominating agent like bromine or N-bromosuccinimide.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, where a thiol group is introduced to the triazole ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Triazole Derivatives: Formed through reduction reactions

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its interactions with biological molecules provide insights into its potential therapeutic applications.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to various biological effects.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares a similar triazole and bromophenyl structure but differs in the presence of a phenyl-ethanol group instead of the acetamide group.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar bromophenyl group but differs in the presence of a pyrazole ring and benzenesulfonamide group.

Uniqueness

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its combination of a triazole ring, bromophenyl group, pyridinyl group, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

477329-12-7

Molecular Formula

C22H18BrN5OS

Molecular Weight

480.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H18BrN5OS/c1-15-4-2-6-18(12-15)25-20(29)14-30-22-27-26-21(16-5-3-11-24-13-16)28(22)19-9-7-17(23)8-10-19/h2-13H,14H2,1H3,(H,25,29)

InChI Key

FZHONLORSPZYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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